4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde, also known as IBOMA, is a chemical compound used in scientific research for various applications. IBOMA is a derivative of benzaldehyde and is commonly used as a building block for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde is not well understood. However, it is believed that 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde may act as an inhibitor of certain enzymes, thereby affecting biochemical processes in the body.
Biochemical and Physiological Effects:
4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde in lab experiments is its versatility as a building block for the synthesis of other organic compounds. However, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde is also known to be toxic and may pose a risk to researchers if not handled properly.
Future Directions
There are many potential future directions for research involving 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde. For example, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde could be used to develop new drugs for the treatment of cancer or other diseases. Additionally, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde could be used to study the mechanisms of action of certain enzymes and biochemical processes in the body.
Scientific Research Applications
4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde has been widely used in scientific research for various applications, including the synthesis of organic compounds, the development of new drugs, and the study of biochemical and physiological processes.
properties
IUPAC Name |
4-[(3-iodophenyl)methoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVANJGXTDEUGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Iodobenzyl)oxy]-3-methoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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